2-Bromo-4-(difluoromethyl)benzoic acid
Overview
Description
2-Bromo-4-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and difluoromethyl groups, respectively
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-(difluoromethyl)benzoic acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the SM coupling reaction . In this process, the organoboron compound (such as this compound) is transferred from boron to palladium . This reaction is generally mild and functional group tolerant, making it widely applicable in various chemical syntheses .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation, specifically in the context of the SM coupling reaction . The downstream effects of this reaction include the synthesis of biaryl intermediates, which are important in various areas of chemistry and materials science .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biaryl intermediates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is typically performed in an organic solvent at elevated temperatures . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4-(difluoromethyl)benzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One method involves reacting 2,4-difluorobenzoic acid with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like sulfuric acid . The reaction is carried out at low temperatures (0-5°C) to control the bromination process and prevent over-bromination. After the reaction, the product is purified through recrystallization or distillation to obtain high-purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The crude product is typically subjected to further purification steps such as distillation, crystallization, and filtration to meet the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Alcohols and Aldehydes: Formed through reduction reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a difluoromethyl group.
4-Bromo-2-fluorobenzoic acid: Another isomer with the bromine and fluorine atoms at different positions on the benzene ring.
Uniqueness
2-Bromo-4-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. The difluoromethyl group, in particular, can influence the compound’s lipophilicity, stability, and interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZQANLSUGSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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